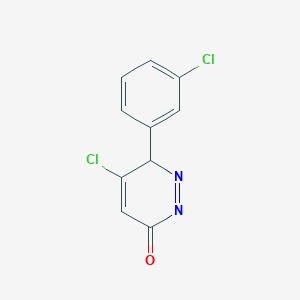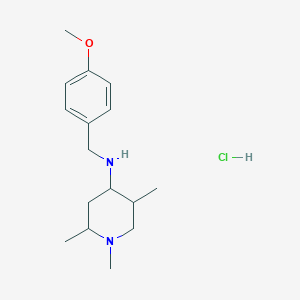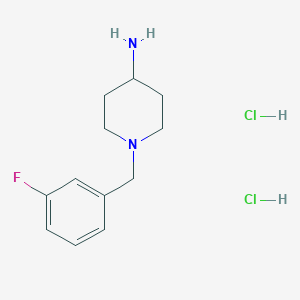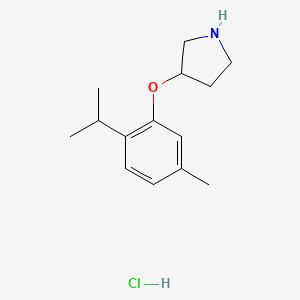![molecular formula C9H15ClN2O2 B1391374 3,9-Diazaspiro[5.5]undecane-2,4-dione hydrochloride CAS No. 1193388-13-4](/img/structure/B1391374.png)
3,9-Diazaspiro[5.5]undecane-2,4-dione hydrochloride
Overview
Description
3,9-Diazaspiro[5.5]undecane-2,4-dione hydrochloride is a chemical compound with the molecular formula C9H14N2O2·HCl. It is known for its unique spirocyclic structure, which consists of a bicyclic system with nitrogen atoms at positions 3 and 9. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
The primary target of 3,9-Diazaspiro[5.5]undecane-2,4-dione hydrochloride is the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
This compound acts as a potent competitive antagonist at the GABAAR . This means it competes with the neurotransmitter GABA for binding sites on the GABAAR, thereby inhibiting the receptor’s function .
Biochemical Pathways
The antagonistic action of this compound on the GABAAR affects the GABAergic neurotransmission pathway . This can lead to an increase in neuronal excitability due to the reduced inhibitory effect of GABA .
Pharmacokinetics
The pharmacokinetic properties of 3,9-Diazaspiro[5It’s important to note that the compound has been reported to show low cellular membrane permeability , which could impact its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effect on the GABAAR . By inhibiting the function of these receptors, the compound can potentially alter neuronal excitability .
Biochemical Analysis
Biochemical Properties
3,9-Diazaspiro[5.5]undecane-2,4-dione hydrochloride plays a significant role in biochemical reactions, particularly as a competitive antagonist of γ-aminobutyric acid type A receptors (GABAAR). This compound interacts with GABAAR by binding to the receptor sites, thereby inhibiting the action of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system . The interaction between this compound and GABAAR is characterized by low cellular membrane permeability, which affects its overall efficacy and distribution within the body .
Cellular Effects
The effects of this compound on various cell types and cellular processes are primarily mediated through its interaction with GABAAR. By inhibiting GABAAR, this compound can influence cell signaling pathways, leading to alterations in neuronal excitability and neurotransmission. Additionally, this compound may impact gene expression and cellular metabolism by modulating the activity of GABAAR and related signaling cascades .
Molecular Mechanism
At the molecular level, this compound exerts its effects through competitive inhibition of GABAAR. This compound binds to the receptor sites, preventing GABA from activating the receptor and thereby reducing inhibitory neurotransmission. The binding interactions between this compound and GABAAR are crucial for its mechanism of action, as they determine the compound’s efficacy and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time due to factors such as stability and degradation. This compound is generally stable when stored at room temperature, but its long-term effects on cellular function may depend on the duration and conditions of exposure . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of GABAAR, with potential implications for neuronal function and behavior .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, this compound may exhibit minimal toxicity and primarily act as a GABAAR antagonist. At higher doses, this compound can induce adverse effects, including neurotoxicity and behavioral changes . Threshold effects and toxicities observed in animal studies highlight the importance of careful dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to its interaction with GABAAR. The compound may undergo biotransformation through enzymatic processes, leading to the formation of metabolites that can further influence its pharmacological activity. Enzymes such as cytochrome P450 may play a role in the metabolism of this compound, affecting its metabolic flux and overall efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties and interactions with transporters and binding proteins. This compound may be transported across cellular membranes through passive diffusion or facilitated by specific transporters. Once inside the cells, this compound can accumulate in certain tissues, affecting its localization and pharmacological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall efficacy as a GABAAR antagonist .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diazaspiro[5.5]undecane-2,4-dione hydrochloride typically involves the reaction of a suitable diamine with a cyclic anhydride. One common method is the reaction of 1,2-diaminocyclohexane with succinic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate imide, which then undergoes cyclization to form the spirocyclic structure. The final product is obtained by treating the spirocyclic compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,9-Diazaspiro[5.5]undecane-2,4-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The nitrogen atoms in the spirocyclic structure can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
3,9-Diazaspiro[5.5]undecane-2,4-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a scaffold in drug design and development.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
3,9-Diazaspiro[5.5]undecane-2,4-dione hydrochloride can be compared with other spirocyclic compounds, such as:
1,9-Diazaspiro[5.5]undecane-2,4-dione: Similar structure but lacks the hydrochloride salt form.
3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride: Contains two hydrochloride groups, which may affect its solubility and reactivity.
3-Chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane: Modified with a chlorobenzyl group, which can enhance its biological activity.
The uniqueness of this compound lies in its specific spirocyclic structure and its ability to form stable hydrochloride salts, making it a valuable compound in various research fields.
Properties
IUPAC Name |
3,9-diazaspiro[5.5]undecane-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c12-7-5-9(6-8(13)11-7)1-3-10-4-2-9;/h10H,1-6H2,(H,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMRTIRMUMWPOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)NC(=O)C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193388-13-4 | |
| Record name | 3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({1-[2-(4-Chlorophenyl)ethyl]piperidin-3-YL}-methyl)methylamine dihydrochloride](/img/structure/B1391291.png)


![N-{[1-(2-Fluorobenzyl)piperidin-4-YL]methyl}-2-methoxyethanamine dihydrochloride](/img/structure/B1391295.png)
![{4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1391298.png)

![2-Methyl-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1391301.png)


![N'-{[1-(2-Methoxybenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine trihydrochloride](/img/structure/B1391306.png)



![3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine](/img/structure/B1391314.png)
